molecular formula C17H2F30O2 B1335687 9H,9H-Triacontafluoro-8,10-heptadecanedione CAS No. 36554-97-9

9H,9H-Triacontafluoro-8,10-heptadecanedione

Cat. No. B1335687
CAS RN: 36554-97-9
M. Wt: 808.15 g/mol
InChI Key: ZXHJIRSEEIEAQG-UHFFFAOYSA-N
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Description

9H,9H-Triacontafluoro-8,10-heptadecanedione is a chemical compound with the molecular formula C17H2F30O2 . It appears as a white to light yellow to light orange powder or crystal .


Molecular Structure Analysis

The molecular structure of 9H,9H-Triacontafluoro-8,10-heptadecanedione consists of 17 carbon atoms, 2 hydrogen atoms, 30 fluorine atoms, and 2 oxygen atoms . The molecular weight is 808.15 .


Physical And Chemical Properties Analysis

9H,9H-Triacontafluoro-8,10-heptadecanedione is a solid at 20 degrees Celsius . It has a melting point range of 49.0 to 53.0 degrees Celsius . .

Scientific Research Applications

Chemistry and Molecular Structure

The compound's unique structural characteristics have been a subject of interest in the field of organic chemistry. Research by Jie et al. (2010) demonstrates the synthesis of an exceedingly congested amine that illustrates significant steric effects and nitrogen planarity, showcasing the compound's unique molecular behavior and potential in chemical synthesis (Yuanping Jie et al., 2010).

Photoluminescence and Electroluminescence

Cho et al. (2007) investigated polyfluorenes and noted that the properties of such compounds, similar to 9H,9H-Triacontafluoro-8,10-heptadecanedione, are essential in understanding the minimal green emission in light-emitting devices, which is crucial for the development of advanced display and lighting technologies (Sung-Yong Cho et al., 2007).

Photochemical Reactions

Research by Hoang et al. (1998) explores the photochemical properties of compounds related to 9H,9H-Triacontafluoro-8,10-heptadecanedione. Their study on the pinacol rearrangement under irradiation provides insight into the photochemical behavior of such compounds, which can be relevant in developing photo-responsive materials (Mary Hoang et al., 1998).

Photogenerators in Chemical Synthesis

Shelkovnikov et al. (2011) demonstrated the use of thioxanthen-9-one derivatives, related to 9H,9H-Triacontafluoro-8,10-heptadecanedione, as photogenerators. This application is significant in the field of chemical synthesis, particularly in photodetritylation processes, showcasing the utility of such compounds in intricate chemical reactions (V. Shelkovnikov et al., 2011).

Optical Properties and Material Science

The study by Yamanoi et al. (2016) on the effects of substitution on solid-state fluorescence in 9-aryl-9-methyl-9H-9-silafluorenes reveals the impact of molecular modifications on optical properties. This research is crucial in developing materials with specific photophysical properties for applications in optoelectronics and photonics (Y. Yamanoi et al., 2016).

Molecular Structure Analysis

The molecular structure and vibrational spectral analysis of compounds similar to 9H,9H-Triacontafluoro-8,10-heptadecanedione have been a subject of research, as demonstrated by Mary et al. (2014). Their work provides valuable insights into the molecular behavior and properties of such compounds, which is essential for their application in various scientific fields (Y. Mary et al., 2014).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-triacontafluoroheptadecane-8,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H2F30O2/c18-4(19,6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)44)2(48)1-3(49)5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)17(45,46)47/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHJIRSEEIEAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H2F30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407235
Record name 9H,9H-Triacontafluoro-8,10-heptadecanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

808.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H,9H-Triacontafluoro-8,10-heptadecanedione

CAS RN

36554-97-9
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Triacontafluoro-8,10-heptadecanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36554-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H,9H-Triacontafluoro-8,10-heptadecanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The beta-diketones which are used in carrying out this invention can be prepared by perfluoroacylation of appropriate ketones by esters or acid chlorides of perfluorocarboxylic acids, as in the reaction of methyl perfluorocaprylate with methyl tertiary butyl ketone to make 1-perfluoroheptyl-3 tertiary butyl-1,3 propanedione. Or a methyl perfluoroalkyl ketone can be acylated by an appropriate carboxylic derivative, as in the reaction of methyl phenylacetate with methyl perfluoropentyl ketone to give 1-perfluoropentyl-3-phenyl-1,3-propanedione; or in order to have two perfluorinated groups in the eventual isoxazoline, a methyl ketone containing also a perfluoroalkyl group can be acylated by an ester of a perfluorinated carboxylic acid, as when methyl perfluorocaprylate is reacted with methyl perfluoroheptyl ketone to produce 1,3-di(perfluoroheptyl)-1,3-propanedione.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhao, W Wang, T Lin, L Gong - Oxidative Medicine and …, 2022 - downloads.hindawi.com
Background. Benign essential blepharospasm (BEB) is a form of focal dystonia that causes excessive involuntary spasms of the eyelids. Currently, the pathogenesis of BEB remains …
Number of citations: 7 downloads.hindawi.com

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